![molecular formula C10H15BrN2O B6630412 5-bromo-N-(3-methoxypropyl)-6-methylpyridin-2-amine](/img/structure/B6630412.png)
5-bromo-N-(3-methoxypropyl)-6-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-methoxypropyl)-6-methylpyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as '5-Bromo-6-MeO-2-APB' and is a derivative of the widely researched 2-aminoindane family of compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-MeO-2-APB involves the activation of the serotonin 2B receptor (5-HT2B). This activation leads to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. This release of neurotransmitters is responsible for the various physiological and psychological effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-6-MeO-2-APB are not fully understood. However, studies have shown that this compound has various effects on the cardiovascular system, including vasoconstriction and increased heart rate. This compound has also been shown to have anxiogenic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Bromo-6-MeO-2-APB in lab experiments is its high affinity for the serotonin 2B receptor (5-HT2B). This allows for the selective activation of this receptor and the study of its various physiological and psychological effects. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 5-Bromo-6-MeO-2-APB. One direction is the study of its potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is the study of its potential cardiovascular effects and its implications in the treatment of cardiovascular diseases. Additionally, the development of more selective agonists and antagonists for the serotonin 2B receptor (5-HT2B) may provide further insights into its various physiological and psychological effects.
Conclusion:
In conclusion, 5-Bromo-6-MeO-2-APB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively researched for its potential applications in neuroscience, pharmacology, and medicinal chemistry. Its high affinity for the serotonin 2B receptor (5-HT2B) has allowed for the selective activation of this receptor and the study of its various physiological and psychological effects. However, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis method for 5-Bromo-6-MeO-2-APB involves the reaction of 2-amino-6-methylpyridine with 3-methoxypropylamine and bromine. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of this synthesis method is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-MeO-2-APB has been extensively researched for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for the serotonin 2B receptor (5-HT2B), which is involved in various physiological processes such as vasoconstriction, smooth muscle contraction, and platelet aggregation. This receptor has also been implicated in various psychiatric disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-methoxypropyl)-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-8-9(11)4-5-10(13-8)12-6-3-7-14-2/h4-5H,3,6-7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXAMODFXMHZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCCOC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.